L-689502

Description

Properties

IUPAC Name |

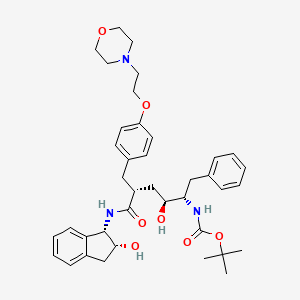

tert-butyl N-[(2S,3S,5R)-3-hydroxy-6-[[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-5-[[4-(2-morpholin-4-ylethoxy)phenyl]methyl]-6-oxo-1-phenylhexan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H51N3O7/c1-39(2,3)49-38(46)40-33(24-27-9-5-4-6-10-27)34(43)26-30(37(45)41-36-32-12-8-7-11-29(32)25-35(36)44)23-28-13-15-31(16-14-28)48-22-19-42-17-20-47-21-18-42/h4-16,30,33-36,43-44H,17-26H2,1-3H3,(H,40,46)(H,41,45)/t30-,33+,34+,35-,36+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYLCQJSWFWQHCD-AIIVFDHXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(CC(CC2=CC=C(C=C2)OCCN3CCOCC3)C(=O)NC4C(CC5=CC=CC=C45)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)[C@H](C[C@@H](CC2=CC=C(C=C2)OCCN3CCOCC3)C(=O)N[C@@H]4[C@@H](CC5=CC=CC=C45)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H51N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40160692 | |

| Record name | L 689502 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40160692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

673.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138483-63-3 | |

| Record name | L 689502 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138483633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L 689502 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40160692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of L-689,502

For Researchers, Scientists, and Drug Development Professionals

Initial Clarification: Initial inquiries into the mechanism of action of L-689,502 may have erroneously suggested activity as an N-methyl-D-aspartate (NMDA) receptor antagonist. This is likely due to confusion with a similarly named compound, L-689,560, which is a known NMDA receptor antagonist. This guide will clarify that the primary and well-documented mechanism of action for L-689,502 is the potent inhibition of the Human Immunodeficiency Virus-1 (HIV-1) protease .

Executive Summary

L-689,502 is a potent competitive inhibitor of the HIV-1 protease, an enzyme critical for the viral replication cycle. By binding to the active site of this enzyme, L-689,502 prevents the cleavage of viral polyproteins, leading to the production of immature and non-infectious virions. This document provides a comprehensive overview of its mechanism of action, including quantitative data on its inhibitory activity, a detailed look at the experimental protocols used to characterize it, and a discussion of its role in the context of the HIV-1 lifecycle.

Core Mechanism of Action: Inhibition of HIV-1 Protease

The central mechanism of action of L-689,502 is its function as a competitive inhibitor of the HIV-1 protease. This enzyme is an aspartic protease and is essential for the maturation of the virus.

The HIV-1 Replication Cycle and the Role of Protease

The replication of HIV-1 is a multi-step process that involves the integration of the viral genome into the host cell's DNA. Following integration, the host cell machinery transcribes and translates the viral genes, producing large polyproteins called Gag and Gag-Pol. The HIV-1 protease is responsible for cleaving these polyproteins at specific sites to release individual, functional proteins and enzymes, such as reverse transcriptase, integrase, and structural proteins. This cleavage is a crucial step in the assembly of new, infectious viral particles.

L-689,502 as a Competitive Inhibitor

L-689,502 is designed to mimic the transition state of the natural substrates of the HIV-1 protease. It binds with high affinity to the active site of the enzyme, a symmetrical pocket formed by the dimerization of two identical protein subunits. By occupying the active site, L-689,502 prevents the binding and subsequent cleavage of the Gag and Gag-Pol polyproteins. This results in the assembly of virions that are structurally incomplete and non-infectious, thereby halting the spread of the virus.

Quantitative Data

The potency of L-689,502 as an HIV-1 protease inhibitor has been determined through various enzymatic assays.

| Parameter | Value | Reference Compound | Value |

| IC50 | 1 nM | Pepstatin | 2 µM |

Table 1: In vitro inhibitory activity of L-689,502 against HIV-1 protease.

Experimental Protocols

The characterization of L-689,502's inhibitory activity involves specific and sensitive enzymatic assays.

HIV-1 Protease Enzymatic Assay (Fluorometric)

This assay provides a direct measurement of the inhibitory effect of compounds on purified HIV-1 protease.

Principle: A fluorogenic substrate containing a specific cleavage site for HIV-1 protease is used. In its intact form, the fluorescence of a fluorophore is quenched by a nearby quenching molecule. Upon cleavage by the protease, the fluorophore is released from the quencher, resulting in an increase in fluorescence that can be measured over time.

Protocol:

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 50 mM sodium acetate, pH 5.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, and 10% glycerol).

-

Reconstitute the fluorogenic substrate and purified recombinant HIV-1 protease in the reaction buffer to their desired working concentrations.

-

Prepare a serial dilution of L-689,502 in DMSO and then dilute further in the reaction buffer.

-

-

Assay Procedure:

-

In a 96-well microplate, add the reaction buffer, the HIV-1 protease, and the various concentrations of L-689,502.

-

Initiate the reaction by adding the fluorogenic substrate to each well.

-

Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 490 nm emission) kinetically over a period of 30-60 minutes at 37°C.

-

-

Data Analysis:

-

Calculate the rate of reaction (increase in fluorescence per unit time) for each concentration of the inhibitor.

-

Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Signaling Pathways and Logical Relationships

The action of L-689,502 is targeted and specific to the viral replication machinery. It does not directly interact with host cell signaling pathways as its primary mechanism. However, by inhibiting viral replication, it indirectly affects the host's immune response and the progression of HIV-1 infection.

Diagram of the HIV-1 Replication Cycle and the Point of Inhibition by L-689,502

Caption: HIV-1 replication cycle and the inhibitory action of L-689,502 on proteolytic cleavage.

Experimental Workflow for Determining Inhibitory Activity

Caption: Workflow for the in vitro determination of L-689,502's IC50 against HIV-1 protease.

Potential Off-Target Effects and Neurological Considerations

While the primary mechanism of L-689,502 is the inhibition of HIV-1 protease, it is important for drug development professionals to consider potential off-target effects. Some HIV protease inhibitors as a class have been associated with neurological side effects. These are generally not due to direct interaction with neurotransmitter receptors but are thought to be related to factors such as altered lipid metabolism, mitochondrial dysfunction, or induction of endoplasmic reticulum stress. There is no specific evidence to suggest that L-689,502 has direct off-target effects on the central nervous system; however, this is an area that warrants consideration in preclinical and clinical development.

Conclusion

L-689,502 is a highly potent and specific inhibitor of the HIV-1 protease. Its mechanism of action is well-defined and involves the competitive inhibition of the enzyme's active site, leading to the disruption of the viral replication cycle. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for understanding and further investigating the therapeutic potential of this compound. It is crucial to distinguish L-689,502 from other similarly named molecules to ensure accurate research and development efforts.

The Dual Pharmacological Profile of L-689,502: A Potent Inhibitor of HIV-1 Protease and NMDA Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

L-689,502 is a multifaceted compound demonstrating potent inhibitory activity against two distinct and significant biological targets: the Human Immunodeficiency Virus type 1 (HIV-1) protease and the N-methyl-D-aspartate (NMDA) receptor. This dual activity positions L-689,502 as a molecule of interest in both virology and neuroscience, warranting a detailed examination of its pharmacological properties.

Quantitative Analysis of Inhibitory Potency

The inhibitory capacity of L-689,502 against its two primary targets has been quantified, revealing a significant disparity in potency.

| Target | Parameter | Value | Reference |

| HIV-1 Protease | IC50 | 1 nM | [1][2][3] |

| NMDA Receptor (Glycine Site) | K_b | 2.6 µM (for the related compound L-695,902) | [4] |

It is important to note that while the IC50 for HIV-1 protease is well-established for L-689,502, the provided inhibitory constant for the NMDA receptor pertains to the structurally similar compound L-695,902. This value offers an approximate measure of the potency of this chemical class at the glycine co-agonist site of the NMDA receptor.

Experimental Methodologies

The determination of the inhibitory constants for L-689,502 involves distinct experimental protocols tailored to each target.

HIV-1 Protease Inhibition Assay

The IC50 value for L-689,502 against HIV-1 protease was likely determined using a fluorometric or spectrophotometric assay. A general workflow for such an assay is as follows:

A specific protocol, as referenced in the literature for a metabolite of L-689,502, involved the use of purified HIV-1 protease and a synthetic peptide substrate. The extent of substrate cleavage in the presence of varying concentrations of the inhibitor is measured to determine the IC50 value.

NMDA Receptor Binding Assay

The antagonist activity of compounds like L-689,502 at the NMDA receptor glycine site is typically assessed using radioligand binding assays or electrophysiological techniques.

A common method is a competitive binding assay using a radiolabeled ligand known to bind to the glycine site, such as [³H]glycine or a high-affinity antagonist radioligand.

In this assay, synaptic membranes from brain tissue are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor (L-689,502). The ability of L-689,502 to displace the radioligand from the glycine binding site is measured, and from this, the inhibition constant (K_i) or IC50 can be calculated.

Signaling Pathways and Mechanism of Action

The dual activities of L-689,502 impact two distinct signaling pathways.

Inhibition of HIV-1 Protease and Viral Maturation

HIV-1 protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized Gag and Gag-Pol polyproteins into mature, functional viral proteins. Inhibition of this enzyme by L-689,502 disrupts this process, leading to the production of immature, non-infectious virions.

Antagonism of the NMDA Receptor Glycine Site

The NMDA receptor is a ligand-gated ion channel that plays a crucial role in excitatory neurotransmission and synaptic plasticity. For the channel to open, it requires the binding of both the neurotransmitter glutamate and a co-agonist, typically glycine or D-serine. L-689,502 acts as a competitive antagonist at the glycine binding site on the GluN1 subunit of the NMDA receptor. By blocking this site, L-689,502 prevents the conformational changes necessary for channel activation, even in the presence of glutamate. This leads to a reduction in calcium influx and downstream signaling events.

References

- 1. Inhibitors of HIV-1 protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Glutamate N-Methyl-d-Aspartate (NMDA) Receptor Subunit 2B–Selective Inhibitor of NMDA Receptor Function with Enhanced Potency at Acidic pH and Oral Bioavailability for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-activity analysis of binding kinetics for NMDA receptor competitive antagonists: the influence of conformational restriction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Different binding affinities of NMDA receptor channel blockers in various brain regions--indication of NMDA receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]

L-689502: A Technical Overview of a Potent HIV-1 Protease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-689502 is a potent, non-peptidic competitive inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, an enzyme essential for the replication of the virus. By selectively targeting this viral enzyme, this compound effectively halts the maturation of viral particles, rendering them non-infectious. This document provides a comprehensive technical overview of the chemical structure, properties, and relevant experimental methodologies associated with this compound, intended to serve as a valuable resource for researchers in the fields of virology, medicinal chemistry, and drug development.

Chemical Structure and Properties

This compound is a complex organic molecule with the chemical formula C39H51N3O7. Its structure features multiple chiral centers, contributing to its specific interaction with the HIV-1 protease active site.

Chemical Structure:

Physicochemical Properties [1]

| Property | Value |

| CAS Number | 138483-63-3 |

| Molecular Formula | C39H51N3O7 |

| Molecular Weight | 673.84 g/mol |

| Appearance | Solid |

| Solubility | Soluble in DMSO |

| Storage Temperature | -20°C |

| Canonical SMILES | O=C(OC(C)(C)C)N--INVALID-LINK----INVALID-LINK--C--INVALID-LINK--C(N[C@@H]4--INVALID-LINK--CC5=C4C=CC=C5)=O[2] |

| InChI Key | IYLCQJSWFWQHCD-AIIVFDHXSA-N |

| LogP | 5.2 |

| Hydrogen Bond Donor Count | 4 |

| Hydrogen Bond Acceptor Count | 8 |

| Rotatable Bond Count | 16 |

Mechanism of Action

This compound functions as a competitive inhibitor of the HIV-1 protease. The HIV-1 protease is an aspartic protease responsible for cleaving newly synthesized viral polyproteins, Gag and Gag-Pol, into mature, functional proteins and enzymes. This cleavage is a critical step in the viral life cycle, enabling the assembly of new, infectious virions.

This compound mimics the transition state of the natural peptide substrate of the HIV-1 protease, binding with high affinity to the enzyme's active site. This binding event blocks the access of the natural polyprotein substrates, thereby preventing their cleavage and halting the viral maturation process. The result is the production of immature, non-infectious viral particles.

HIV Life Cycle and Inhibition by this compound

Caption: HIV life cycle and the inhibitory action of this compound on polyprotein cleavage.

Experimental Protocols

While the precise, proprietary synthesis and analytical methods for this compound are not publicly available, this section provides detailed, representative protocols based on established methodologies for similar HIV-1 protease inhibitors.

General Synthetic Approach for HIV Protease Inhibitors

The synthesis of complex HIV protease inhibitors like this compound typically involves a multi-step approach, often employing peptide coupling, asymmetric synthesis, and the introduction of non-natural amino acids or their mimetics. A generalized workflow is depicted below.

Caption: Generalized synthetic workflow for HIV protease inhibitors.

Representative HPLC Method for Purity and Quantification

This protocol describes a general reversed-phase high-performance liquid chromatography (RP-HPLC) method suitable for the analysis of HIV protease inhibitors.

Instrumentation:

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA) or Formic acid

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% TFA in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 220 nm

-

Injection Volume: 10 µL

-

Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the compound. For example:

-

0-5 min: 95% A, 5% B

-

5-25 min: Gradient to 5% A, 95% B

-

25-30 min: Hold at 5% A, 95% B

-

30-35 min: Return to initial conditions (95% A, 5% B)

-

-

-

Sample Preparation:

-

Dissolve a known concentration of the sample in a suitable solvent (e.g., DMSO or the initial mobile phase composition).

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

HIV-1 Protease Inhibition Assay (Fluorometric)

This protocol outlines a common method for assessing the inhibitory activity of compounds against HIV-1 protease using a fluorogenic substrate.

Materials:

-

Recombinant HIV-1 Protease

-

Fluorogenic HIV-1 Protease substrate

-

Assay Buffer (e.g., 50 mM Sodium Acetate, pH 5.5, 1 M NaCl, 1 mM EDTA, 1 mM DTT)

-

This compound (or other test inhibitors) dissolved in DMSO

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in 100% DMSO.

-

Create a serial dilution of the inhibitor in assay buffer.

-

Prepare a working solution of the HIV-1 Protease in assay buffer.

-

Prepare a working solution of the fluorogenic substrate in assay buffer.

-

-

Assay Setup (in a 96-well plate):

-

Test wells: Add inhibitor dilutions.

-

Positive control wells (no inhibition): Add assay buffer with DMSO (at the same final concentration as the test wells).

-

Negative control wells (no enzyme): Add assay buffer.

-

-

Enzyme Addition:

-

Add the HIV-1 Protease working solution to the test and positive control wells.

-

Incubate at 37°C for 15 minutes.

-

-

Substrate Addition:

-

Add the fluorogenic substrate working solution to all wells to initiate the reaction.

-

-

Measurement:

-

Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths for the specific substrate used (e.g., Ex/Em = 340/490 nm) in a kinetic mode for 30-60 minutes at 37°C.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each well.

-

Determine the percent inhibition for each inhibitor concentration relative to the positive control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Caption: Workflow for a fluorometric HIV-1 protease inhibition assay.

Conclusion

This compound stands as a significant molecule in the study of HIV-1 protease inhibition. Its potent activity and well-defined mechanism of action make it a valuable tool for in vitro studies and a reference compound in the development of new antiretroviral agents. The technical information and representative protocols provided in this guide are intended to facilitate further research and development efforts in the ongoing fight against HIV/AIDS.

References

The Discovery and Preclinical Profile of L-689,502: An Early Potent HIV-1 Protease Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

L-689,502 emerged in the early 1990s as a potent, non-peptidic inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, a critical enzyme for viral maturation and infectivity. Developed by Merck Research Laboratories, this compound played a significant role in the foundational research that led to the development of clinically successful protease inhibitors, most notably Indinavir. This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and preclinical data associated with L-689,502, including detailed experimental protocols and a summary of its toxicokinetic profile.

Introduction and Historical Context

The discovery of HIV as the causative agent of Acquired Immunodeficiency Syndrome (AIDS) in the early 1980s spurred an intense global effort to develop effective antiretroviral therapies. A key target that emerged was the HIV-1 protease, an aspartic protease responsible for cleaving viral polyproteins into mature, functional proteins essential for producing infectious virions[1]. Inhibition of this enzyme offered a promising strategy to disrupt the viral life cycle.

L-689,502 was one of the early and potent inhibitors of HIV-1 protease to be identified. Research conducted at Merck & Co., Inc. led to its discovery, and a 1991 publication by Lingham et al. first described a metabolite of L-689,502, named L-694,746, which was also a potent HIV-1 protease inhibitor[2]. This research highlighted the potential of this chemical scaffold for antiretroviral drug development. Although L-689,502 itself did not advance to clinical trials, likely due to its toxicokinetic profile, the knowledge gained from its study was instrumental in the design and development of Indinavir (Crixivan®), a successful HIV-1 protease inhibitor that received FDA approval in 1996.

Mechanism of Action

L-689,502 functions as a competitive inhibitor of the HIV-1 protease. The enzyme is a homodimer, with each monomer contributing a catalytic aspartate residue (Asp25) to the active site. This active site is responsible for the hydrolysis of specific peptide bonds within the viral Gag and Gag-Pol polyproteins.

L-689,502 is designed to mimic the transition state of the natural substrate of the protease. By binding tightly to the active site, it blocks the access of the viral polyproteins, thereby preventing their cleavage and halting the maturation of new, infectious viral particles.

Caption: HIV-1 Protease Inhibition by this compound.

Quantitative Data Summary

| Compound | Target | Inhibition Constant (Ki) |

| Indinavir | HIV-1 Protease | 0.34 nM |

| Indinavir | HIV-2 Protease | 3.3 nM |

Toxicokinetics of L-689,502

Studies on the toxicokinetics of L-689,502 in rats and dogs revealed dose-dependent effects and potential hepatotoxicity.

| Species | Dose | Observation |

| Rat | 75 and 150 mg/kg/day | Significant decreases in body weight and food consumption. |

| Rat | 150 mg/kg/day | Test article-related clinical signs including being thin, hunched posture, and hind leg weakness. |

| Dog | Not specified | No significant difference in body weight or food consumption. |

Experimental Protocols

Synthesis of L-689,502

A specific, detailed synthesis protocol for L-689,502 is not publicly available. However, based on the structure of related compounds and general knowledge of medicinal chemistry, a plausible synthetic route would involve the coupling of key intermediates. The general workflow for the synthesis of similar HIV protease inhibitors is outlined below.

Caption: General Synthetic Workflow for HIV Protease Inhibitors.

A general procedure for the synthesis of related compounds involves:

-

Preparation of Key Intermediates: Synthesis of the core scaffold and the side-chain moieties through multi-step organic reactions.

-

Coupling: Amide bond formation between the key intermediates using standard peptide coupling reagents.

-

Deprotection: Removal of protecting groups from the coupled product.

-

Purification: Purification of the final compound using techniques such as column chromatography and recrystallization.

HIV-1 Protease Inhibition Assay (General Protocol)

The inhibitory activity of compounds like L-689,502 is typically determined using a fluorometric or spectrophotometric assay. A general protocol is as follows:

Materials:

-

Recombinant HIV-1 Protease

-

Fluorogenic substrate peptide (e.g., based on a natural cleavage site)

-

Assay Buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol, pH 4.7)

-

Test compound (L-689,502) dissolved in DMSO

-

96-well microplate

-

Fluorometer

Procedure:

-

Prepare serial dilutions of L-689,502 in the assay buffer.

-

In a 96-well plate, add a fixed amount of HIV-1 protease to each well.

-

Add the serially diluted L-689,502 to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorogenic substrate to each well.

-

Immediately measure the fluorescence intensity over time using a fluorometer with appropriate excitation and emission wavelengths.

-

The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time plot.

-

The percent inhibition is calculated for each concentration of L-689,502 relative to a control with no inhibitor.

-

The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Caption: Workflow for a Fluorometric HIV-1 Protease Inhibition Assay.

Conclusion

L-689,502 represents a significant milestone in the early history of HIV-1 protease inhibitor research. Although its own development was halted, the insights gained from its potent inhibitory activity and its metabolic and toxicokinetic profiles were invaluable for the subsequent development of safer and more effective antiretroviral drugs. The story of L-689,502 underscores the iterative nature of drug discovery, where early lead compounds, even if not clinically successful themselves, provide the crucial foundation for therapeutic breakthroughs.

References

L-689,502: A Technical Guide to a Potent Aspartic Protease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-689,502 is a potent peptidomimetic inhibitor of aspartic proteases, most notably recognized for its high affinity and specificity for the Human Immunodeficiency Virus type 1 (HIV-1) protease. Its development and characterization have been pivotal in the field of antiretroviral drug discovery. This technical guide provides an in-depth overview of L-689,502, including its mechanism of action, inhibitory activity, experimental protocols for its evaluation, and its known effects on cellular pathways.

Core Concepts: Aspartic Proteases and Their Inhibition

Aspartic proteases are a class of proteolytic enzymes that utilize two highly conserved aspartic acid residues in their active site to catalyze the hydrolysis of peptide bonds. These enzymes are crucial in various physiological and pathological processes, including digestion, blood pressure regulation, and viral replication. Prominent examples of human aspartic proteases include renin and cathepsin D. In retroviruses like HIV, a viral protease is essential for the maturation of new virions, making it a prime target for therapeutic intervention.

Inhibitors of aspartic proteases are typically designed as transition-state analogs, mimicking the tetrahedral intermediate of peptide bond hydrolysis. These inhibitors bind tightly to the enzyme's active site, blocking its catalytic function.

L-689,502: A Potent HIV-1 Protease Inhibitor

L-689,502 has been identified as a highly potent inhibitor of HIV-1 protease, a key enzyme in the HIV life cycle. The virus produces polyproteins that must be cleaved by the protease into functional viral proteins. Inhibition of this process results in the production of immature, non-infectious viral particles.

Mechanism of Action

L-689,502 acts as a competitive inhibitor of HIV-1 protease. Its structure is designed to mimic the natural substrate of the protease, allowing it to bind with high affinity to the active site. This binding event prevents the protease from processing the viral Gag and Gag-Pol polyproteins, thereby halting the viral maturation process.

Quantitative Inhibitory Activity

The inhibitory potency of L-689,502 against HIV-1 protease is well-documented. A microbial biotransformation product, L-694,746, has also been identified and shows comparable inhibitory activity.[1]

| Compound | Target Enzyme | IC50 |

| L-689,502 | HIV-1 Protease | 1 nM |

| L-694,746 | HIV-1 Protease | Comparable to L-689,502 |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of L-689,502 and other aspartic protease inhibitors.

HIV-1 Protease Inhibition Assay

This assay is designed to measure the in vitro ability of a compound to inhibit the activity of purified HIV-1 protease.

Principle: A fluorogenic peptide substrate, which contains a cleavage site for HIV-1 protease flanked by a fluorescent reporter and a quencher, is used. In its intact state, the quencher suppresses the fluorescence of the reporter. Upon cleavage by the protease, the reporter is separated from the quencher, resulting in an increase in fluorescence that is proportional to the enzyme's activity.

Materials:

-

Purified recombinant HIV-1 protease

-

Fluorogenic peptide substrate (e.g., containing the HIV-1 protease cleavage site)

-

Assay buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 1 mg/mL BSA, pH 4.7)

-

Test compound (L-689,502) dissolved in a suitable solvent (e.g., DMSO)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of L-689,502 in the assay buffer.

-

In a 96-well plate, add a fixed amount of HIV-1 protease to each well, except for the negative control wells.

-

Add the serially diluted L-689,502 or vehicle control to the respective wells.

-

Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Monitor the increase in fluorescence over time using a fluorescence microplate reader (e.g., excitation at 340 nm, emission at 490 nm).

-

Calculate the rate of reaction for each inhibitor concentration.

-

Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC50 value.

Renin Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of renin, an aspartic protease that plays a key role in the renin-angiotensin system.

Principle: Similar to the HIV-1 protease assay, a fluorogenic substrate containing a specific cleavage site for renin is used.

Materials:

-

Purified human recombinant renin

-

Fluorogenic renin substrate

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl)

-

Test compound (L-689,502)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Follow a similar procedure as the HIV-1 protease inhibition assay, with appropriate adjustments for the specific enzyme and substrate.

-

Pre-incubation and reaction times and temperatures may vary depending on the specific assay kit or protocol.

-

Measure fluorescence at the appropriate excitation and emission wavelengths for the chosen substrate.

-

Calculate the IC50 value from the dose-response curve.

Cathepsin D Inhibition Assay

This assay evaluates the inhibitory effect of a compound on cathepsin D, a lysosomal aspartic protease.

Principle: A fluorogenic substrate specific for cathepsin D is used to measure enzymatic activity.

Materials:

-

Purified human cathepsin D

-

Fluorogenic cathepsin D substrate

-

Assay buffer (e.g., 100 mM sodium acetate, pH 3.5)

-

Test compound (L-689,502)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

The experimental setup is analogous to the assays described above.

-

Ensure the assay buffer pH is optimal for cathepsin D activity.

-

Measure fluorescence at the appropriate wavelengths for the substrate used.

-

Determine the IC50 value by analyzing the dose-response data.

Signaling Pathways and Cellular Effects

The primary and well-established effect of L-689,502 is the inhibition of the HIV-1 life cycle through the direct inhibition of the viral protease.

HIV-1 Life Cycle Inhibition

The following diagram illustrates the central role of HIV-1 protease in the viral life cycle and the point of intervention for L-689,502.

References

An In-depth Technical Guide on the Target Binding and Affinity of L-689,502 and the Related Compound L-689,560

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the target binding and affinity for two distinct, yet related, compounds: L-689,502, a potent inhibitor of HIV-1 protease, and L-689,560, a high-affinity antagonist of the N-methyl-D-aspartate (NMDA) receptor at the glycine binding site. Due to the similarity in their nomenclature, this guide will address each compound separately to ensure clarity and accuracy.

Section 1: L-689,502 - A Potent HIV-1 Protease Inhibitor

L-689,502 is a well-characterized inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, an enzyme critical for the viral life cycle. Inhibition of this enzyme prevents the maturation of viral particles, rendering them non-infectious.

Quantitative Binding Data for L-689,502

The inhibitory potency of L-689,502 against HIV-1 protease has been determined through enzymatic assays. The following table summarizes the key quantitative data.

| Compound | Target | Parameter | Value | Reference |

| L-689,502 | HIV-1 Protease | IC₅₀ | 1 nM | [1][2] |

Experimental Protocol: HIV-1 Protease Inhibition Assay

The determination of the IC₅₀ value for L-689,502 was conducted using an in vitro enzymatic assay. The following is a generalized protocol based on standard methods for assessing HIV-1 protease inhibition.

Objective: To determine the concentration of L-689,502 required to inhibit 50% of HIV-1 protease activity.

Materials:

-

Recombinant HIV-1 Protease

-

Fluorogenic peptide substrate specific for HIV-1 protease

-

Assay Buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol, pH 4.7)

-

L-689,502 (dissolved in a suitable solvent, e.g., DMSO)

-

Microplate reader capable of fluorescence detection

Procedure:

-

Enzyme and Substrate Preparation: Recombinant HIV-1 protease and the fluorogenic substrate are diluted to their optimal working concentrations in the assay buffer.

-

Inhibitor Dilution: A serial dilution of L-689,502 is prepared to test a range of concentrations.

-

Assay Reaction: The assay is typically performed in a 96-well plate format. Each well contains the assay buffer, a fixed concentration of HIV-1 protease, and a specific concentration of L-689,502 or vehicle control.

-

Initiation of Reaction: The reaction is initiated by the addition of the fluorogenic substrate to each well.

-

Incubation: The plate is incubated at a controlled temperature (e.g., 37°C) for a specific period, allowing the enzymatic reaction to proceed.

-

Fluorescence Measurement: The fluorescence intensity in each well is measured at appropriate excitation and emission wavelengths. The cleavage of the substrate by the protease results in an increase in fluorescence.

-

Data Analysis: The rate of substrate cleavage is calculated for each inhibitor concentration. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

References

In-Depth Technical Guide: The Pharmacological Profile of L-689,502

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-689,502 is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the strychnine-insensitive glycine co-agonist site. This technical guide provides a comprehensive overview of the pharmacological properties of L-689,502, including its binding affinity, functional antagonism, and its potential therapeutic effects as an anticonvulsant and neuroprotective agent. Detailed experimental protocols for the key assays used in its characterization are also presented to facilitate further research and development.

Introduction

The NMDA receptor, a subtype of ionotropic glutamate receptor, plays a crucial role in excitatory synaptic transmission, synaptic plasticity, and neuronal development. Dysregulation of NMDA receptor function has been implicated in a variety of neurological and psychiatric disorders, including epilepsy, stroke, and neurodegenerative diseases. The NMDA receptor is a heterotetrameric complex typically composed of two GluN1 and two GluN2 subunits. For channel activation, the binding of both glutamate to the GluN2 subunit and a co-agonist, typically glycine or D-serine, to the GluN1 subunit is required.

L-689,502 emerges as a significant research tool and potential therapeutic agent due to its selective antagonism at the glycine binding site on the GluN1 subunit. By targeting this allosteric modulatory site, L-689,502 offers a nuanced approach to modulating NMDA receptor activity, potentially with a more favorable side-effect profile compared to competitive antagonists that target the glutamate binding site or channel blockers. This guide synthesizes the available data on the pharmacological profile of L-689,502 and its analogs, providing a foundational resource for researchers in the field.

Binding Affinity of L-689,502 and Analogs

Radioligand binding assays are fundamental in determining the affinity of a compound for its target receptor. While specific binding data for L-689,502 is limited in publicly available literature, extensive research has been conducted on its close structural analog, [3H]L-689,560. These studies provide valuable insights into the binding characteristics of this class of compounds at the NMDA receptor glycine site.

Table 1: Binding Affinity (Ki) of L-689,560 at Cloned NMDA Receptors

| Radioligand | Receptor Subunit Composition | Ki (nM) | Reference |

| [3H]-MDL105,519 | NR1-1a | 2.4 ± 0.7 and 70 ± 43 | [1] |

Note: The displacement of [3H]-MDL105,519 by L-689,560 was best fitted by a two-site model, suggesting complex binding kinetics or the presence of multiple affinity states.

Functional Antagonism of L-689,502 and Analogs

The functional consequence of L-689,502 binding to the NMDA receptor is the inhibition of ion channel opening, thereby antagonizing the effects of glutamate. Electrophysiological techniques, such as whole-cell patch-clamp, are employed to quantify this functional antagonism. Data from the closely related compound L-695,902 demonstrates potent antagonist activity at the glycine site.

Table 2: Functional Antagonist Potency (Kb) of L-695,902

| Compound | Assay | Cell Type | Kb (µM) | Reference |

| L-695,902 | Whole-cell voltage-clamp | Rat cultured cortical neurons | 2.6 | [2] |

Note: The Kb value represents the equilibrium dissociation constant for the antagonist, providing a measure of its potency in a functional assay.

In Vivo Pharmacological Profile

The in vivo effects of NMDA receptor glycine site antagonists, including compounds structurally related to L-689,502, have been investigated in various animal models, primarily for their anticonvulsant and neuroprotective properties.

Anticonvulsant Activity

Neuroprotective Effects

Excessive activation of NMDA receptors, a phenomenon known as excitotoxicity, is a major contributor to neuronal damage following ischemic events such as stroke. By blocking this excitotoxic cascade, NMDA glycine site antagonists have shown promise as neuroprotective agents in animal models of focal cerebral ischemia.

Experimental Protocols

Radioligand Binding Assay

This protocol is adapted from standard methods for determining the binding affinity of compounds to the NMDA receptor glycine site using [3H]-labeled ligands.

Objective: To determine the inhibitory constant (Ki) of L-689,502 for the NMDA receptor glycine site.

Materials:

-

Rat brain membranes (cortical or hippocampal)

-

[3H]-MDL105,519 (or other suitable glycine site radioligand)

-

L-689,502 (unlabeled)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

-

Glass fiber filters (GF/B or GF/C)

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat brain tissue in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and cellular debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes to pellet the membranes. Wash the membrane pellet by resuspension in fresh assay buffer and repeat the centrifugation. Resuspend the final pellet in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

Binding Assay: In a 96-well plate, combine rat brain membranes (50-100 µg of protein), a fixed concentration of [3H]-MDL105,519 (typically at or below its Kd), and a range of concentrations of unlabeled L-689,502.

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine non-specific binding in the presence of a saturating concentration of a known glycine site ligand (e.g., 1 mM glycine). Subtract non-specific binding from total binding to obtain specific binding. Plot the percentage of specific binding against the logarithm of the L-689,502 concentration and fit the data to a one-site or two-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines the procedure for measuring the functional antagonism of L-689,502 on NMDA receptor-mediated currents in cultured neurons.

Objective: To determine the half-maximal inhibitory concentration (IC50) of L-689,502 for NMDA receptor-mediated currents.

Materials:

-

Primary neuronal culture (e.g., cortical or hippocampal neurons)

-

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 10 HEPES, 10 glucose, 0.001 glycine, pH 7.4 with NaOH.

-

Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2 with CsOH.

-

NMDA

-

L-689,502

-

Patch-clamp amplifier and data acquisition system

Procedure:

-

Cell Culture: Plate primary neurons on glass coverslips and culture for 7-14 days.

-

Recording Setup: Place a coverslip in the recording chamber on the stage of an inverted microscope and perfuse with external solution.

-

Whole-Cell Configuration: Obtain a whole-cell patch-clamp recording from a neuron using a borosilicate glass pipette filled with internal solution. Clamp the cell at a holding potential of -60 mV.

-

Eliciting NMDA Currents: Apply a solution containing a fixed concentration of NMDA (e.g., 100 µM) and a low concentration of glycine (e.g., 1 µM) to elicit an inward current.

-

Antagonist Application: Co-apply NMDA and glycine with increasing concentrations of L-689,502.

-

Data Acquisition: Record the peak amplitude of the inward current at each concentration of L-689,502.

-

Data Analysis: Normalize the current amplitude in the presence of L-689,502 to the control current amplitude (in the absence of the antagonist). Plot the normalized current as a function of the logarithm of the L-689,502 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathways and Experimental Workflows

The mechanism of action of L-689,502 involves direct interaction with the NMDA receptor, leading to a conformational change that prevents channel opening. This antagonism occurs at the glycine co-agonist binding site on the GluN1 subunit.

Caption: Mechanism of L-689,502 antagonism at the NMDA receptor.

References

- 1. The failure of animal models of neuroprotection in acute ischemic stroke to translate to clinical efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Electrophysiological characterisation of the antagonist properties of two novel NMDA receptor glycine site antagonists, L-695,902 and L-701,324 - PubMed [pubmed.ncbi.nlm.nih.gov]

L-689,502: An In-depth Technical Guide for In Vitro Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of L-689,502, a selective antagonist of the glycine binding site on the N-methyl-D-aspartate (NMDA) receptor, for in vitro research applications. This document details its binding affinity, relevant experimental protocols, and its mechanism of action within the NMDA receptor signaling pathway.

Core Compound Information

L-689,502 is a potent and selective antagonist for the glycine co-agonist site of the NMDA receptor. Its ability to competitively inhibit the binding of glycine or D-serine prevents the conformational change required for channel opening, even in the presence of the primary agonist, glutamate. This mechanism makes L-689,502 a valuable tool for investigating the physiological and pathological roles of NMDA receptor-mediated neurotransmission in a controlled in vitro environment.

Quantitative Data

The following table summarizes the binding affinity of L-689,502 for the NMDA receptor glycine site.

| Compound | Parameter | Value | Receptor/System | Reference |

| L-689,502 | Kb | 2.6 µM | Rat Cultured Cortical Neurons | [1] |

Note: The Kb value represents the equilibrium dissociation constant for a competitive antagonist. A lower Kb value indicates a higher binding affinity.

Signaling Pathway and Mechanism of Action

The NMDA receptor is a ligand-gated ion channel that plays a crucial role in synaptic plasticity and excitatory neurotransmission. Its activation requires the simultaneous binding of both glutamate to the GluN2 subunit and a co-agonist, typically glycine or D-serine, to the GluN1 subunit. Upon co-agonist and agonist binding, and subsequent depolarization of the postsynaptic membrane to relieve the magnesium (Mg2+) block, the channel opens, allowing the influx of calcium (Ca2+) and sodium (Na+) ions. This influx triggers downstream signaling cascades involved in processes such as long-term potentiation (LTP) and long-term depression (LTD).

L-689,502 acts as a competitive antagonist at the glycine binding site on the GluN1 subunit. By occupying this site, it prevents the binding of glycine or D-serine, thereby inhibiting the allosteric modulation required for channel gating. This effectively blocks NMDA receptor activation and subsequent intracellular calcium signaling, even when glutamate is bound to the receptor.

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to characterize the activity of L-689,502.

Radioligand Binding Assay for Determination of Binding Affinity (Kb)

This protocol is adapted from standard radioligand binding assay procedures and is designed to determine the binding affinity of L-689,502 for the NMDA receptor glycine site.

Materials:

-

Rat cortical membranes (prepared or commercially available)

-

[³H]Glycine or other suitable radiolabeled glycine site antagonist (e.g., [³H]MDL 105,519)

-

L-689,502

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

Scintillation fluid

-

Glass fiber filters (e.g., Whatman GF/B)

-

96-well microplates

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation: Thaw rat cortical membranes on ice. Resuspend the membranes in assay buffer to a final protein concentration of 0.2-0.5 mg/mL.

-

Assay Setup: In a 96-well microplate, add the following in triplicate:

-

Total Binding: 50 µL of assay buffer, 50 µL of radioligand at a concentration near its Kd, and 100 µL of membrane suspension.

-

Non-specific Binding: 50 µL of a high concentration of unlabeled glycine (e.g., 1 mM), 50 µL of radioligand, and 100 µL of membrane suspension.

-

Competition Binding: 50 µL of varying concentrations of L-689,502 (typically in a logarithmic series from 1 nM to 100 µM), 50 µL of radioligand, and 100 µL of membrane suspension.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus. Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the L-689,502 concentration.

-

Determine the IC50 value (the concentration of L-689,502 that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis (e.g., sigmoidal dose-response curve).

-

Calculate the Kb value using the Cheng-Prusoff equation: Kb = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vitro Cytotoxicity Assay (IC50 Determination)

This protocol outlines a method to determine the concentration of L-689,502 that induces 50% cell death (IC50) in a neuronal cell line, which is important for understanding its potential neurotoxic effects at high concentrations.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y, primary cortical neurons)

-

Cell culture medium and supplements

-

L-689,502

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., PrestoBlue, CellTiter-Glo)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the neuronal cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of L-689,502 in cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of L-689,502 (e.g., ranging from 0.1 µM to 1000 µM). Include wells with vehicle control (medium with the same concentration of DMSO used to dissolve L-689,502) and untreated control (medium only).

-

Incubation: Incubate the plate for 24-48 hours.

-

Viability Assay (MTT Example):

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 3-4 hours at 37°C until formazan crystals are visible.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes to ensure complete dissolution.

-

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control (100% viability).

-

Plot the percentage of cell viability against the logarithm of the L-689,502 concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

This guide provides essential information for the in vitro application of L-689,502. Researchers should always adhere to standard laboratory safety practices and optimize protocols for their specific experimental conditions and cell systems.

References

Methodological & Application

L-689,502: Application Notes and Experimental Protocols for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-689,502 is a potent and specific inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, an enzyme critical for the viral life cycle. By blocking the protease-mediated cleavage of viral polyproteins, L-689,502 prevents the maturation of infectious virions. Its high specificity and potency make it a valuable tool for in vitro studies of HIV replication and for the screening and development of novel antiretroviral therapies. These application notes provide detailed protocols for utilizing L-689,502 in cell culture-based assays to assess its antiviral activity and cytotoxicity.

Mechanism of Action

L-689,502 functions as a competitive inhibitor of HIV-1 protease. The enzyme is a homodimer belonging to the aspartic protease family and is responsible for processing the Gag and Gag-Pol polyproteins into mature, functional viral proteins. L-689,502 is designed to mimic the transition state of the natural substrate of the protease, binding to the active site with high affinity and thereby preventing the cleavage of the polyprotein precursors. This inhibition ultimately leads to the production of immature, non-infectious viral particles.

Quantitative Data Summary

While specific quantitative data for L-689,502 in various cell lines is not extensively detailed in publicly available literature, the following table provides a template for summarizing key parameters that should be determined experimentally.

| Parameter | Cell Line | Value | Notes |

| IC50 (HIV-1 Protease) | - | 1 nM | In vitro enzymatic assay. |

| EC50 (Antiviral Activity) | e.g., MT-4, CEM-SS | User-determined | Concentration for 50% inhibition of viral replication. |

| CC50 (Cytotoxicity) | e.g., MT-4, CEM-SS | User-determined | Concentration for 50% reduction in cell viability. |

| Selectivity Index (SI) | - | Calculated (CC50/EC50) | Indicates the therapeutic window of the compound. |

Experimental Protocols

Protocol 1: Determination of Antiviral Activity (EC50) using an HIV-1 Infectivity Assay

This protocol outlines a method to determine the concentration of L-689,502 required to inhibit HIV-1 replication by 50% in a susceptible T-lymphocyte cell line, such as MT-4.

Materials:

-

L-689,502 stock solution (in DMSO)

-

MT-4 cells (or other susceptible human T-cell line)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS, L-glutamine, and antibiotics)

-

HIV-1 laboratory strain (e.g., HIV-1 IIIB)

-

96-well cell culture plates

-

Reagents for quantifying viral replication (e.g., p24 ELISA kit)

-

CO2 incubator (37°C, 5% CO2)

Procedure:

-

Cell Preparation: Culture MT-4 cells in complete medium to a density of approximately 1 x 10^6 cells/mL. Ensure cell viability is >95%.

-

Compound Dilution: Prepare a serial dilution of the L-689,502 stock solution in complete culture medium to achieve final concentrations ranging from picomolar to micromolar. Also, prepare a vehicle control (DMSO at the same final concentration as the highest L-689,502 concentration).

-

Infection:

-

Seed MT-4 cells into a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete medium.

-

Add 50 µL of the diluted L-689,502 or vehicle control to the appropriate wells.

-

Infect the cells by adding 50 µL of a pre-titered HIV-1 stock to achieve a multiplicity of infection (MOI) of 0.01-0.1. Include uninfected control wells.

-

-

Incubation: Incubate the plate for 4-7 days at 37°C in a humidified 5% CO2 incubator.

-

Quantification of Viral Replication:

-

After the incubation period, collect the cell culture supernatant.

-

Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of viral inhibition for each L-689,502 concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the log of the L-689,502 concentration and determine the EC50 value using non-linear regression analysis.

-

Protocol 2: Determination of Cytotoxicity (CC50) using an MTT Assay

This protocol determines the concentration of L-689,502 that causes a 50% reduction in the viability of the host cells.

Materials:

-

L-689,502 stock solution (in DMSO)

-

MT-4 cells (or the same cell line used in the antiviral assay)

-

Complete culture medium

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed MT-4 cells into a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete medium.

-

Compound Addition: Prepare serial dilutions of L-689,502 in complete culture medium and add 100 µL to the respective wells. Include a vehicle control and a no-cell (media only) blank control.

-

Incubation: Incubate the plate for the same duration as the antiviral assay (4-7 days) at 37°C in a humidified 5% CO2 incubator.

-

MTT Assay:

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability for each L-689,502 concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the L-689,502 concentration and determine the CC50 value using non-linear regression analysis.

-

Visualizations

Caption: Mechanism of action of L-689,502 in the HIV-1 life cycle.

Preparation of L-689502 Stock Solution: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the preparation of a stock solution of L-689502, a potent HIV-1 protease inhibitor.[1] Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.

Compound Data

Proper preparation of a stock solution begins with accurate information about the compound's properties. The following table summarizes the key chemical data for this compound.

| Property | Value | Source |

| Molecular Weight | 673.84 g/mol | [1] |

| Formula | C₃₉H₅₁N₃O₇ | [1] |

| Solubility | Soluble in DMSO | [1] |

| Storage | Store at -20°C | [1] |

Experimental Protocols

This section outlines the detailed methodology for preparing a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials and Equipment

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Analytical balance

-

Vortex mixer

-

Pipettes and sterile pipette tips

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Stock Solution Preparation Workflow

The following diagram illustrates the workflow for preparing the this compound stock solution.

Caption: Workflow for this compound stock solution preparation and storage.

Step-by-Step Protocol

-

Calculate the required mass of this compound: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 0.010 mol/L x 0.001 L x 673.84 g/mol x 1000 mg/g = 6.74 mg

-

Weigh the this compound powder:

-

Carefully weigh out the calculated mass of this compound powder using an analytical balance.

-

Transfer the powder to a sterile microcentrifuge tube or vial.

-

-

Add the solvent:

-

Add the desired volume of anhydrous DMSO to the tube containing the this compound powder. For the example above, this would be 1 mL.

-

-

Dissolve the compound:

-

Vortex the solution until the this compound powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid in dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.

-

-

Aliquot and store:

-

To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.

-

Store the aliquots in tightly sealed tubes at -20°C for long-term storage.[1]

-

Signaling Pathway Context

This compound is a potent inhibitor of the HIV-1 protease, an enzyme critical for the life cycle of the Human Immunodeficiency Virus (HIV). The diagram below illustrates the role of HIV-1 protease and the inhibitory action of this compound.

References

L-689502: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-689502 is a potent inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, an enzyme critical for the replication cycle of the virus. By selectively targeting and inhibiting this protease, this compound effectively blocks the maturation of viral particles, rendering them non-infectious. With a reported IC50 value of 1 nM, it stands as a significant compound in the study of antiretroviral agents and for the development of novel HIV therapies. This document provides detailed application notes on the solubility of this compound in various solvents, protocols for its preparation and use in experimental settings, and an overview of its mechanism of action.

Solubility Profile

The solubility of this compound is a critical factor for its effective use in in vitro and cell-based assays. While comprehensive quantitative data across a wide range of solvents is not extensively published, the available information indicates that this compound is readily soluble in dimethyl sulfoxide (DMSO).

Table 1: Solubility of this compound

| Solvent | Solubility | Notes |

| DMSO | Soluble | A stock solution of 3.3 µM (3.3 pmoles in 1 mL) in 100% DMSO has been successfully used in cell culture experiments[1][2]. For enhanced solubility, warming the solution to 37°C and using an ultrasonic bath is recommended[1]. |

| Methanol | Information not available | Following extraction from culture broths, this compound has been handled in methanol-containing solutions, suggesting some degree of solubility[1][2]. |

| Ethanol | Information not available | - |

| Acetone | Information not available | This compound has been extracted from culture broths using acetone, indicating it is likely soluble in this solvent[1][2]. |

| Water | Information not available | As a relatively large organic molecule, this compound is expected to have low aqueous solubility. |

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for serial dilutions in various assays.

Materials:

-

This compound (Molecular Weight: 673.84 g/mol )

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Ultrasonic bath (optional)

Procedure:

-

Weighing the Compound: Accurately weigh out 6.74 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

-

Adding Solvent: Add 1 mL of anhydrous DMSO to the tube containing the this compound.

-

Dissolution: Vortex the mixture thoroughly for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonicate the tube in an ultrasonic bath for 5-10 minutes or gently warm the solution to 37°C until the solid is completely dissolved[1].

-

Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for several months[1].

Protocol 2: Determination of IC50 for HIV-1 Protease Inhibition (Fluorometric Assay)

This protocol provides a general workflow for determining the half-maximal inhibitory concentration (IC50) of this compound against HIV-1 protease using a fluorometric assay.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Recombinant HIV-1 Protease

-

Fluorogenic HIV-1 Protease substrate

-

Assay buffer

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Serial Dilution of Inhibitor: Prepare a series of dilutions of the this compound stock solution in the assay buffer. A common starting range for potent inhibitors is from 1 µM down to the picomolar range. Remember to include a DMSO-only control to account for any solvent effects.

-

Enzyme Preparation: Dilute the recombinant HIV-1 protease to the desired working concentration in the assay buffer.

-

Assay Plate Setup:

-

Add a fixed volume of the diluted this compound (or DMSO control) to the wells of the 96-well plate.

-

Add the diluted HIV-1 protease to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

-

Initiation of Reaction: Add the fluorogenic substrate to each well to initiate the enzymatic reaction.

-

Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity over time using a microplate reader at the appropriate excitation and emission wavelengths for the substrate.

-

Data Analysis:

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Mechanism of Action: HIV-1 Protease Inhibition

This compound functions by directly interfering with the catalytic activity of HIV-1 protease. This viral enzyme is essential for the late stages of HIV replication, where it cleaves newly synthesized Gag and Gag-Pol polyproteins into mature, functional proteins and enzymes. This cleavage process is a prerequisite for the assembly of new, infectious virions.

Caption: this compound inhibits HIV-1 Protease, blocking viral maturation.

The diagram above illustrates how this compound binds to the active site of HIV-1 protease, forming an inactive complex. This binding event prevents the protease from cleaving the Gag-Pol polyprotein, thereby halting the production of mature viral components and effectively stopping the assembly of new infectious virions.

Experimental Workflow

The following diagram outlines a typical experimental workflow for screening and characterizing inhibitors of HIV-1 protease, such as this compound.

Caption: A standard workflow for evaluating HIV-1 protease inhibitors.

References

Application Notes and Protocols for L-689502

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the handling, storage, and use of L-689502, a potent inhibitor of HIV-1 protease.

Product Information

-

Name: this compound

-

Mechanism of Action: HIV-1 Protease Inhibitor

-

Primary Target: Human Immunodeficiency Virus 1 (HIV-1) Protease

Storage and Stability

Proper storage and handling of this compound are critical to maintain its integrity and activity. The following are recommended storage conditions based on available data and general best practices for peptide-like small molecules.

Table 1: Recommended Storage Conditions for this compound

| Form | Storage Temperature | Recommended Duration | Notes |

| Solid (Lyophilized Powder) | -20°C or -80°C | Long-term | Protect from moisture and light. Allow the vial to warm to room temperature before opening to prevent condensation. |

| Stock Solution in DMSO | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |

| Stock Solution in DMSO | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |

Key Stability Considerations:

-

Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be avoided as they can lead to degradation of the compound. It is highly recommended to prepare single-use aliquots of the stock solution.

-

Light Sensitivity: Protect both the solid compound and solutions from light to prevent photodegradation. Use amber vials or wrap containers in foil.

-

Hygroscopicity: While specific data is unavailable, it is good practice to handle the lyophilized powder in a dry environment and to securely seal containers to prevent moisture absorption.

Preparation of Stock Solutions

This compound is soluble in dimethyl sulfoxide (DMSO).

Protocol for Preparing a 10 mM Stock Solution:

-

Equilibrate: Allow the vial of this compound to warm to room temperature before opening.

-

Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve a final concentration of 10 mM. For example, to a vial containing 1 mg of this compound (MW: 673.84 g/mol ), add 148.4 µL of DMSO.

-

Solubilization: Gently vortex or sonicate the vial until the compound is completely dissolved.

-

Aliquoting: Dispense the stock solution into single-use, light-protected (amber) microcentrifuge tubes.

-

Storage: Store the aliquots at -20°C for short-term use or -80°C for long-term storage.

In Vitro Experimental Protocols

HIV-1 Protease Inhibition Assay (Fluorogenic)

This protocol describes a typical in vitro assay to determine the inhibitory activity of this compound against HIV-1 protease.

Materials:

-

Recombinant HIV-1 Protease

-

Fluorogenic HIV-1 Protease Substrate (e.g., based on a FRET pair)

-

Assay Buffer (e.g., 50 mM Sodium Acetate, pH 5.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

This compound stock solution in DMSO

-

96-well black microplate

-

Fluorescence microplate reader

Protocol:

-

Prepare Reagents:

-

Dilute the HIV-1 Protease to the desired working concentration in cold assay buffer.

-

Dilute the fluorogenic substrate to the desired working concentration in assay buffer.

-

Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer to the final desired concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and typically ≤1%.

-

-

Assay Setup:

-

To the wells of the 96-well plate, add:

-

Test wells: 20 µL of this compound dilution.

-

Positive control (no inhibitor): 20 µL of assay buffer containing the same final concentration of DMSO as the test wells.

-

Negative control (no enzyme): 40 µL of assay buffer.

-

-

Add 20 µL of the diluted HIV-1 Protease to the test and positive control wells.

-

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add 20 µL of the diluted substrate to all wells to start the reaction.

-

Measurement: Immediately begin measuring the fluorescence intensity kinetically at the appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex/Em = 340/490 nm) at 37°C for 30-60 minutes.

-

Data Analysis:

-

Calculate the initial reaction rates (V) from the linear portion of the kinetic curves.

-

Normalize the rates of the test wells to the positive control.

-

Plot the percentage of inhibition versus the logarithm of the this compound concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

-

Experimental Workflow for In Vitro HIV-1 Protease Inhibition Assay

Caption: Workflow for determining the IC₅₀ of this compound against HIV-1 protease.

In Vivo Experimental Protocols

The following is a general protocol for evaluating the efficacy of this compound in a suitable animal model, such as humanized mice infected with HIV-1.

Animal Model: Humanized mice (e.g., hu-PBL-SCID or BLT mice) susceptible to HIV-1 infection.

Materials:

-

This compound

-

Vehicle for administration (e.g., a solution containing DMSO, PEG400, and saline)

-

HIV-1 viral stock

-

Materials for blood collection and plasma isolation

-

qPCR assay for viral load determination

Protocol:

-

Animal Acclimatization and Infection:

-

Acclimatize humanized mice for at least one week.

-

Infect mice with a known titer of HIV-1 via an appropriate route (e.g., intraperitoneal or intravenous injection).

-

-

Treatment Regimen:

-

Prepare the dosing solution of this compound in the vehicle.

-

Once infection is established (e.g., 7-14 days post-infection, confirmed by baseline viral load), randomize mice into treatment and vehicle control groups.

-

Administer this compound or vehicle to the respective groups at a predetermined dose and schedule (e.g., once or twice daily via oral gavage or subcutaneous injection).

-

-